molecular formula C18H22FN3O2 B2497759 N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1208911-72-1

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2497759
CAS No.: 1208911-72-1
M. Wt: 331.391
InChI Key: CMRMMKQFUIFTMI-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 4-fluorophenyl group at position 1, a propoxy substituent at position 4, and a cyclopentyl carboxamide moiety at position 2.

The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, contributing to electronic effects and binding interactions via halogen bonding .

Properties

IUPAC Name

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-2-11-24-16-12-22(15-9-7-13(19)8-10-15)21-17(16)18(23)20-14-5-3-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRMMKQFUIFTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the preparation of a suitable hydrazine derivative, followed by its reaction with a β-ketoester to form the pyrazole ring.

Chemical Reactions Analysis

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new chemical entities.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activities, this compound is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or interfere with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Conformational Effects

A closely related analogue, N-cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (), differs in the carboxamide position (C5 vs. C3) and lacks the propoxy group. For instance, the C3-carboxamide in the target compound may engage in intramolecular interactions with the propoxy group, inducing steric strain similar to 4-fluorophenyl-substituted metalloporphyrins (). Such strain can reduce crystallinity compared to planar analogues like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (), which exhibit rigid, planar conformations .

Table 1: Substituent Effects on Molecular Conformation
Compound Substituents (Positions) Planarity Key Structural Feature
Target Compound 4-propoxy (C4), C3-carboxamide Nonplanar Steric hindrance from propoxy group
N-cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide C5-carboxamide Partially planar Reduced steric bulk at C4
1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one C1-propanone, dihydropyrazole Planar Rigid dihydropyrazole backbone

Crystal Packing and Isostructural Analogues

Isostructural compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analogue (5) () exhibit nearly identical crystal packing despite halogen differences (Cl vs. F). This implies that the target compound’s propoxy group may introduce unique packing disruptions compared to smaller substituents, as seen in dihydro pyrazole-carbaldehydes ().

Table 2: Crystallographic Comparisons
Compound Substituent Crystal System Packing Feature
Target Compound 4-propoxy Likely triclinic* Predicted nonplanar packing
Isostructural thiazoles (4, 5) Cl/F at aryl position Triclinic (P̄1) Halogen-independent packing similarity
Dihydropyrazole-carbaldehydes (1–4) C1-carbaldehyde Monoclinic Planar stacking via H-bonding

*Inferred from analogous nonplanar systems ().

Biological Activity

N-cyclopentyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. The specific structure of this compound includes:

  • Cyclopentyl group : A five-membered saturated hydrocarbon ring.
  • Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing lipophilicity and potentially influencing biological activity.
  • Propoxy group : An ether functional group that may contribute to the compound's solubility and stability.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit a range of biological activities, particularly in oncology. The compound this compound has shown promising results in inhibiting cancer cell proliferation.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Inhibition of cell cycle progression
A5494.5Induction of apoptosis
HepG23.8Inhibition of EGFR signaling pathway

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The observed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies suggest that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

CytokineInhibition (%)Concentration (µM)
TNF-alpha7010
IL-66510
IL-1β505

The biological activity of this compound is believed to be mediated through several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, contributing to its anticancer effects.
  • Cytokine Modulation : By affecting cytokine levels, the compound may alter immune responses and reduce inflammation.

Case Studies

Several studies have explored the efficacy of this compound in various preclinical models:

  • Study on Breast Cancer Models : A study demonstrated that treatment with this compound resulted in significant tumor reduction in MCF-7 xenograft models, supporting its potential as a therapeutic agent in breast cancer.
  • Inflammation Models : In models of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential utility in treating inflammatory diseases.

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